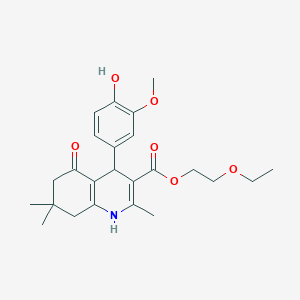![molecular formula C25H31N3O4S2 B11701169 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11701169.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-チアゾール-2-イルスルファモイル)フェニル]-2-[4-(2,4,4-トリメチルペンタン-2-イル)フェノキシ]アセトアミドは、チアゾール環、スルホンアミド基、およびフェノキシアセトアミド部分を特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
N-[4-(1,3-チアゾール-2-イルスルファモイル)フェニル]-2-[4-(2,4,4-トリメチルペンタン-2-イル)フェノキシ]アセトアミドの合成は、通常、複数のステップを伴います。一般的な経路の1つは、チアゾール環の形成、続いてスルホンアミドの形成、そしてフェノキシアセトアミド基の結合が含まれます。反応条件は、目的の収率と純度を確保するために、特定の触媒、溶媒、および温度制御の使用を必要とする場合が多いです .
工業生産方法
この化合物の工業生産には、収率を最大化しコストを最小限に抑えるために最適化された反応条件を用いた大規模合成が含まれる場合があります。これには、多くの場合、連続フロー反応器や高度な精製技術の使用が含まれ、化合物が意図された用途に必要な仕様を満たすようにします .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using chlorosulfonic acid followed by amination.
Phenoxyacetamide Formation: The phenoxyacetamide moiety is formed by reacting phenol derivatives with chloroacetic acid, followed by amidation.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
作用機序
N-[4-(1,3-チアゾール-2-イルスルファモイル)フェニル]-2-[4-(2,4,4-トリメチルペンタン-2-イル)フェノキシ]アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。スルホンアミド基は細菌酵素を阻害することができ、チアゾール環はさまざまな生物学的経路と相互作用する可能性があります。これらの相互作用は、微生物における必須プロセスを阻害し、それらの阻害または死をもたらす可能性があります .
類似の化合物との比較
類似の化合物
N-(4-(4-ブロモフェニル)チアゾール-2-イル)-2-クロロアセトアミド: 抗菌作用で知られています。
N-(4-(4-メチルスルホニル)フェニル)-5-フェニルチアゾール-2-イル)ベンゼンスルホンアミド: 抗菌活性を示します.
独自性
N-[4-(1,3-チアゾール-2-イルスルファモイル)フェニル]-2-[4-(2,4,4-トリメチルペンタン-2-イル)フェノキシ]アセトアミドは、チアゾール環、スルホンアミド基、およびフェノキシアセトアミド部分を組み合わせているためにユニークです。このユニークな構造は、さまざまな用途に役立つ独特の化学的および生物学的特性を与えます .
類似化合物との比較
- N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides
- N-(thiazol-2-yl)benzenesulfonamides
Comparison:
- Uniqueness: N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is unique due to the presence of the phenoxyacetamide moiety, which enhances its biological activity and specificity.
- Activity Spectrum: While similar compounds also exhibit antibacterial and anti-inflammatory activities, the presence of the trimethylpentan-2-yl group in this compound provides additional steric hindrance, potentially leading to higher selectivity and potency .
化学反応の分析
反応の種類
N-[4-(1,3-チアゾール-2-イルスルファモイル)フェニル]-2-[4-(2,4,4-トリメチルペンタン-2-イル)フェノキシ]アセトアミドは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、チアゾール環またはフェノキシアセトアミド部分を修飾する可能性があります。
還元: この反応は、スルホンアミド基を標的にすることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。条件には、通常、反応が効率的に進行するように、制御された温度とpHレベルが含まれます .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンを生成する可能性があります .
科学研究への応用
N-[4-(1,3-チアゾール-2-イルスルファモイル)フェニル]-2-[4-(2,4,4-トリメチルペンタン-2-イル)フェノキシ]アセトアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な抗菌作用および抗真菌作用について調査されています。
医学: 新しい治療薬の開発における潜在的な用途について検討されています。
特性
分子式 |
C25H31N3O4S2 |
|---|---|
分子量 |
501.7 g/mol |
IUPAC名 |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H31N3O4S2/c1-24(2,3)17-25(4,5)18-6-10-20(11-7-18)32-16-22(29)27-19-8-12-21(13-9-19)34(30,31)28-23-26-14-15-33-23/h6-15H,16-17H2,1-5H3,(H,26,28)(H,27,29) |
InChIキー |
LHNFICBHIFLVHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate](/img/structure/B11701096.png)
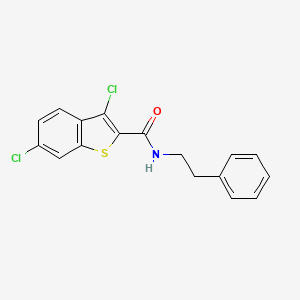
![4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11701109.png)
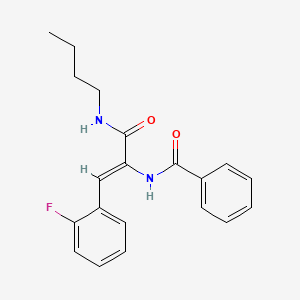
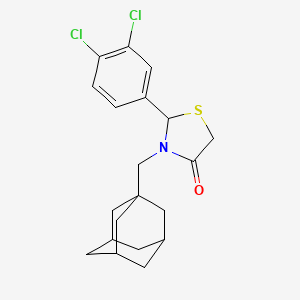
![4-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]butanohydrazide](/img/structure/B11701138.png)
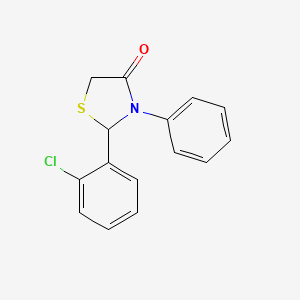
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11701156.png)
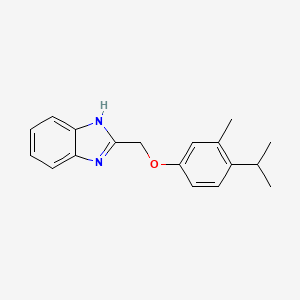
![1-ethyl-4-hydroxy-2-oxo-N-[2-(piperidin-1-yl)ethyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11701166.png)
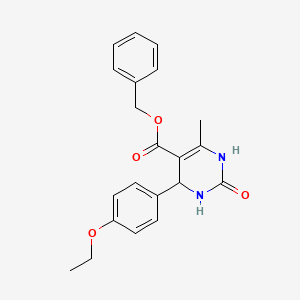
![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701178.png)
![2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B11701183.png)
